4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCHXFAQSKIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353882 | |
| Record name | 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333767-06-9 | |
| Record name | 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
The synthesis begins with:
- Thiosemicarbazide derivatives : These are essential precursors for forming the triazole ring.
- Phenolic compounds : Such as 4-chlorophenol, which reacts to introduce the chlorophenoxy moiety.
- Allyl halides : For introducing the allyl group.
Reaction Steps
The preparation involves the following key steps:
Formation of Thiosemicarbazide Intermediate
- Reaction of hydrazides (e.g., phenylacetic acid hydrazide) with carbon disulfide in an ethanolic potassium hydroxide solution forms dithiocarbazates.
- These intermediates are then condensed with arylisothiocyanates to yield 1,4-substituted thiosemicarbazides.
-
- The thiosemicarbazide undergoes cyclization in an alkaline medium (e.g., potassium hydroxide in ethanol-water mixture) to form the 1,2,4-triazole core structure.
- Refluxing for approximately 2 hours ensures complete ring closure.
Functionalization with Allyl and Chlorophenoxy Groups
- The allyl group is introduced via reaction with allyl halides under basic conditions.
- The chlorophenoxy moiety is incorporated by reacting with 4-chlorophenol in the presence of a suitable base or catalyst.
Optimized Reaction Conditions
The synthesis can be optimized by adjusting variables such as temperature, solvent choice, and reaction time. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | ~100°C during cyclization |
| Solvent | Ethanol-water mixture (2:3 ratio) |
| Base Concentration | Potassium hydroxide (3 equivalents) |
| Reaction Time | ~2 hours for cyclization |
Purification Techniques
After synthesis, purification is crucial to isolate the desired compound:
- Neutralization : The reaction mixture is neutralized using saturated aqueous potassium bisulfate (KHSO₄).
- Extraction : Organic solvents like dichloromethane (DCM) are used for extraction.
- Drying and Filtration : Organic phases are dried over magnesium sulfate (MgSO₄), filtered, and evaporated under reduced pressure.
- Chromatography : Gel column chromatography (EtOAc/Hexane) or reverse-phase HPLC ensures high purity.
Reaction Mechanism
The mechanism involves:
- Nucleophilic attack by thiosemicarbazide on carbon disulfide to form dithiocarbazate.
- Condensation with arylisothiocyanates to yield thiosemicarbazides.
- Cyclization under basic conditions to form the triazole ring.
- Subsequent alkylation and etherification introduce the allyl and chlorophenoxy groups.
Yield and Efficiency
Reported yields vary depending on reaction conditions:
| Step | Yield (%) |
|---|---|
| Thiosemicarbazide Formation | ~88–95% |
| Cyclization | ~62–79% |
Key Observations from Literature
Challenges
- Maintaining reaction specificity during functionalization steps.
- Avoiding side reactions that may reduce yield or purity.
Improvements
Recent studies suggest that using catalysts or altering solvent systems can enhance reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl and chlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Agricultural Applications
One of the primary applications of 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is in agriculture as a fungicide. Its efficacy against various plant pathogens has been documented.
Efficacy Against Fungal Pathogens
A study demonstrated that this compound exhibits antifungal activity against several plant pathogenic fungi. The mechanism involves the inhibition of fungal growth by disrupting cell wall synthesis and function.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/L) |
|---|---|---|
| Fusarium oxysporum | 18 | 100 |
| Botrytis cinerea | 15 | 100 |
| Rhizoctonia solani | 20 | 100 |
The data indicates that higher concentrations lead to larger inhibition zones, suggesting a dose-dependent response.
Medicinal Applications
In addition to agricultural uses, the compound has shown promise in medicinal chemistry, particularly in cancer research.
Anticancer Activity
Research has indicated that derivatives of triazole compounds, including this compound, possess anticancer properties. A notable study evaluated its effects on human colon cancer cells (HCT116).
| Compound | IC₅₀ (μM) | Relative Potency (%) |
|---|---|---|
| 4-Allyl Triazole | 4.36 | >50 |
| Doxorubicin | 0.5 | 100 |
The results show that the tested triazole compound exhibited significant anticancer activity comparable to established chemotherapeutic agents.
Case Studies
- Fungicidal Activity : In field trials, the application of this compound significantly reduced the incidence of fungal diseases in crops compared to untreated controls.
- Anticancer Research : A series of experiments conducted on HCT116 cells revealed that treatment with the compound led to increased apoptosis rates and decreased cell viability compared to controls.
Mechanism of Action
The mechanism of action of 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The allyl and chlorophenoxy groups may enhance its binding affinity and specificity. The compound can interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- Compounds with electron-donating groups (e.g., -NH2, -SH) at C5, such as 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, exhibit enhanced antioxidant capacity due to improved radical scavenging .
- Electron-withdrawing groups (e.g., -NO2 in 4-nitrophenyl derivatives) reduce antioxidant efficacy but enhance stability for Schiff base formation in antimicrobial applications .
Steric and Hydrophobic Effects
- Bulky substituents like tert-butylphenoxymethyl () may hinder binding to biological targets but improve adsorption on metal surfaces for corrosion inhibition .
- The allyl group in the target compound provides flexibility and moderate hydrophobicity, balancing corrosion inhibition and EGFR interaction .
Biological Activity
4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.
The chemical formula of this compound is with a molecular weight of approximately 281.77 g/mol. The compound has been classified as an irritant and is primarily utilized in research settings for its biological applications .
This triazole derivative exhibits its biological effects through several mechanisms:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. It operates by inducing apoptosis and disrupting the cell cycle in malignant cells.
- Antimicrobial Properties : The thiol group in the structure is believed to contribute to its antimicrobial activity by interacting with cellular thiols and enzymes critical for microbial survival .
Anticancer Efficacy
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. The following table summarizes key findings from various studies:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against pathogenic bacteria and fungi. Its effectiveness is attributed to its ability to inhibit key metabolic pathways in microbial cells.
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various triazole derivatives, this compound was found to be one of the most potent compounds against melanoma cells. The study employed the MTT assay to assess cell viability and demonstrated that the compound significantly reduced cell proliferation at concentrations as low as 12.5 µM .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial potential of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited bactericidal activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the strain tested .
Q & A
Q. What are the optimal synthetic routes for 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
The compound can be synthesized via alkylation of precursor triazole-thiols. For example, Mannich reactions involving formaldehyde and secondary amines are effective for introducing substituents . Intermediates like hydrazinecarbothioamides are formed in basic media and characterized using elemental analysis, H-NMR, and LC-MS to confirm purity and structure . Key steps include cyclization reactions and S-alkylation with reagents like phenacyl bromide .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- Elemental analysis : Validates molecular formula.
- H-NMR : Identifies proton environments (e.g., allyl groups at δ 5.2–5.8 ppm and chlorophenyl protons at δ 7.2–7.5 ppm) .
- FTIR : Confirms thiol (-SH) absorption near 2550 cm and triazole ring vibrations at 1500–1600 cm .
- UV-Vis spectroscopy : Monitors electronic transitions for metal coordination studies .
Q. How can researchers assess the basic antimicrobial activity of this compound?
Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Derivatives with pyrrole or thiophene substituents show enhanced activity due to hydrogen bonding and hydrophobic interactions . Results are compared to standard drugs like fluconazole or ciprofloxacin .
Advanced Research Questions
Q. What molecular docking strategies are used to predict interactions between this compound and biological targets like EGFR or viral helicases?
- Target selection : Prioritize proteins with known therapeutic relevance (e.g., SARS-CoV-2 helicase PDB:5WWP or EGFR kinase domain) .
- Docking software : Use AutoDock Vina or Schrödinger Suite. Parameters include Lamarckian genetic algorithms and grid boxes centered on active sites .
- Validation : Compare binding energies (ΔG ≤ -8 kcal/mol) and interactions (hydrogen bonds, π-π stacking) with reference inhibitors. For example, the 4-allyl group enhances hydrophobic interactions in EGFR’s ATP-binding pocket .
Q. How does structural modification (e.g., allyl vs. aryl substituents) influence antiradical or anticancer activity?
- Antiradical assays : Use DPPH or ABTS radical scavenging. The thiol group contributes to H-donation, but bulky substituents (e.g., 4-fluorobenzylidene) may sterically hinder activity. At 1×10 M, unmodified derivatives show ~89% scavenging, dropping to ~54% at lower concentrations .
- Cancer cell lines : Test cytotoxicity via MTT assays. Allyl derivatives induce apoptosis in EGFR-overexpressing cells (e.g., A549 lung cancer) by degrading EGFR via proteasomal pathways, unlike PROTACs .
Q. What methodologies are employed to study its corrosion inhibition properties on aluminum alloys?
- Electrochemical tests : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 1 M HCl.
- Quantum chemical calculations : Use DFT to compute Fukui indices and molecular electrostatic potential (MESP) maps, correlating electron-rich sulfur/nitrogen sites with adsorption on metal surfaces .
- Results : Inhibition efficiencies >80% at 1 mM, attributed to thiol group chemisorption and formation of protective films .
Q. How does coordination with transition metals (e.g., Ni(II), Cu(II)) alter its physicochemical properties?
- Synthesis : React the triazole-thiol with metal salts (e.g., NiCl) in ethanol under reflux.
- Characterization :
- Magnetic susceptibility : Paramagnetic behavior in Cu(II) complexes.
- UV-Vis : d-d transitions (e.g., Cu(II) at ~600 nm) confirm octahedral geometry .
- Applications : Metal complexes exhibit enhanced antioxidant activity and potential as MRI contrast agents .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
